1-[(3S,4R)-4-(3,4-difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[4-methyl-5-(2-methylpyrimidin-5-yl)-2-phenylpyrazol-3-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “PMID28270010-Compound-Figure17-2” involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of the core structure, followed by functional group modifications to introduce specific substituents. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
“PMID28270010-Compound-Figure17-2” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify specific functional groups, potentially enhancing or diminishing its inhibitory effects.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction efficiency .
Major Products
The major products formed from these reactions are often derivatives of the original compound, with modifications to specific functional groups. These derivatives can exhibit different biological activities and pharmacokinetic properties .
Scientific Research Applications
“PMID28270010-Compound-Figure17-2” has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in cellular assays to investigate the role of TrkA in cell survival and differentiation.
Medicine: Potential therapeutic agent for diseases involving aberrant kinase activity, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and chemical probes for research and development.
Mechanism of Action
The compound exerts its effects by binding to the active site of TrkA, inhibiting its kinase activity. This inhibition prevents the phosphorylation and activation of downstream signaling proteins, ultimately affecting cell survival and differentiation pathways. The molecular targets and pathways involved include the GRB2-Ras-MAPK cascade, PLCG1-mediated NF-Kappa-B activation, and the Ras-PI3 kinase-AKT1 signaling cascade .
Comparison with Similar Compounds
Similar Compounds
Compound 17: Another inhibitor of TrkA with a similar core structure but different substituents.
ML315: A related compound designed to inhibit dual specificity tyrosine phosphorylation-regulated kinases.
Uniqueness
“PMID28270010-Compound-Figure17-2” is unique due to its specific substituents and optimized binding affinity for TrkA. This compound exhibits distinct pharmacokinetic properties and biological activities compared to other similar inhibitors .
Properties
Molecular Formula |
C29H31F2N7O2 |
---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
1-[(3S,4R)-4-(3,4-difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[4-methyl-5-(2-methylpyrimidin-5-yl)-2-phenylpyrazol-3-yl]urea |
InChI |
InChI=1S/C29H31F2N7O2/c1-18-27(21-14-32-19(2)33-15-21)36-38(22-7-5-4-6-8-22)28(18)35-29(39)34-26-17-37(11-12-40-3)16-23(26)20-9-10-24(30)25(31)13-20/h4-10,13-15,23,26H,11-12,16-17H2,1-3H3,(H2,34,35,39)/t23-,26+/m0/s1 |
InChI Key |
HMZMJVUIFWVPPL-JYFHCDHNSA-N |
Isomeric SMILES |
CC1=C(N(N=C1C2=CN=C(N=C2)C)C3=CC=CC=C3)NC(=O)N[C@@H]4CN(C[C@H]4C5=CC(=C(C=C5)F)F)CCOC |
Canonical SMILES |
CC1=C(N(N=C1C2=CN=C(N=C2)C)C3=CC=CC=C3)NC(=O)NC4CN(CC4C5=CC(=C(C=C5)F)F)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.